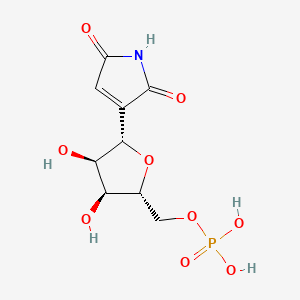

Showdomycin 5'-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

40853-66-5 |

|---|---|

Molecular Formula |

C9H12NO9P |

Molecular Weight |

309.17 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(2,5-dioxopyrrol-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12NO9P/c11-5-1-3(9(14)10-5)8-7(13)6(12)4(19-8)2-18-20(15,16)17/h1,4,6-8,12-13H,2H2,(H,10,11,14)(H2,15,16,17)/t4-,6-,7-,8+/m1/s1 |

InChI Key |

MXQZUPPFRPJJCG-JBBNEOJLSA-N |

SMILES |

C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |

Isomeric SMILES |

C1=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |

Other CAS No. |

40853-66-5 |

Synonyms |

showdomycin 5'-phosphate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Showdomycin and Its Phosphorylated Forms

Elucidation of the Showdomycin Biosynthetic Gene Cluster in Streptomyces showdoensis

The genetic blueprint for showdomycin production is encoded within a contiguous set of genes known as the showdomycin biosynthetic gene cluster (sdm). The identification of this cluster was a pivotal step in understanding the molecular logic behind the assembly of this atypical C-nucleoside. nih.govacs.org

Genome sequencing of Streptomyces showdoensis ATCC 15227 and subsequent genome mining efforts successfully located the sdm cluster. nih.govacs.org The discovery was facilitated by searching for homologs of enzymes from other C-nucleoside pathways, particularly alnA, a C-glycosyltransferase, and alnB, a phosphatase, from the alnumycin (B1248630) pathway. nih.gov This approach pinpointed a 12.2-kb chromosomal region containing 16 putative genes. nih.gov The involvement of this locus in showdomycin formation was confirmed through gene inactivation experiments. Specifically, the targeted inactivation of the sdmA gene within the cluster abolished showdomycin production, and its subsequent complementation restored it, providing definitive evidence of the cluster's role. nih.govacs.orgresearchgate.net

The sdm gene cluster houses a unique combination of genes, including those for a C-glycosidase, a phosphatase, and an NRPS system, which are rarely found together in microbial secondary metabolism. acs.org In vitro reconstitution and functional analysis of the gene products have been crucial in assigning specific roles to key enzymes. nih.gov

sdmA : This gene encodes the key C-glycosidase, SdmA, which is responsible for forging the characteristic C-C bond between the maleimide (B117702) precursor and the ribose sugar. nih.govacs.org SdmA belongs to the pseudouridine (B1679824) monophosphate glycosidase family and is homologous to the E. coli enzyme YeiN. acs.orgnih.govnih.gov It catalyzes the attachment of a pyrrole-based intermediate to ribose 5-phosphate. nih.govresearchgate.netresearchgate.net The deletion of sdmA in vivo prevents the biosynthesis of showdomycin. researchgate.netnih.gov

sdmB : This gene encodes a HAD (haloacid dehalogenase-like) phosphatase. nih.govresearchgate.net SdmB acts sequentially after SdmA, catalyzing the dephosphorylation of the C-glycosylated intermediate. nih.govutupub.fi

sdmE : Homologous to L-ectoine synthase (EctC), SdmE is a cyclase that initiates the pathway by converting the primary precursor L-glutamine into a cyclic intermediate, 2-amino-1-pyrroline-5-carboxylate. nih.govnih.gov

sdmC/sdmD : These genes encode the core of the NRPS machinery. SdmC is a non-ribosomal peptide synthetase that activates the cyclic intermediate produced by SdmE, while SdmD is a peptidyl carrier protein (PCP) to which the activated intermediate is tethered via a phosphopantetheine arm. nih.govnih.gov

sdmF : This gene codes for a flavin-dependent oxidase. SdmF catalyzes the crucial oxidation of the pyrroline (B1223166) ring, which is attached to the SdmD carrier protein, to form a protein-tethered 2-aminopyrrole species. nih.gov

sdmG : Annotated as a transglutaminase-like protein, SdmG is believed to function as a hydrolase. It catalyzes the release of the fully formed 2-amino-1H-pyrrole-5-carboxylate from the SdmD carrier protein, making it available for the C-glycosylation step. nih.gov

| Gene | Proposed Function | Reference |

|---|---|---|

| sdmA | C-glycosidase (YeiN-like); catalyzes C-C bond formation. | nih.govacs.orgnih.gov |

| sdmB | HAD phosphatase; dephosphorylates the C-nucleoside intermediate. | nih.govresearchgate.net |

| sdmC | Non-Ribosomal Peptide Synthetase (NRPS); activates the pyrrole (B145914) precursor. | nih.govnih.gov |

| sdmD | Peptidyl Carrier Protein (PCP); tethers the intermediate during modification. | nih.govnih.gov |

| sdmE | Cyclase (EctC homolog); cyclizes L-glutamine. | nih.govnih.gov |

| sdmF | Flavoenzyme/Oxidase; oxidizes the pyrroline intermediate. | nih.gov |

| sdmG | Hydrolase/Transglutaminase-like; releases the pyrrole intermediate from PCP. | nih.gov |

A distinctive feature of the showdomycin pathway is the involvement of a dissociated NRPS system in the biosynthesis of the maleimide ring precursor. nih.govnih.gov This is an unconventional role for NRPS machinery, which typically assembles complex peptide chains. In this pathway, the NRPS enzymes (SdmC and SdmD) are responsible for the activation, tethering, and modification of a single amino acid-derived precursor. nih.govnih.govresearchgate.net

The process begins after the SdmE-catalyzed cyclization of L-glutamine. nih.govnih.gov The resulting 2-amino-1-pyrroline-5-carboxylate is activated by the NRPS enzyme SdmC and loaded onto the phosphopantetheine arm of the peptidyl carrier protein SdmD. nih.gov This tethering is essential, as the subsequent oxidation of the pyrroline ring to a pyrrole, catalyzed by the flavoenzyme SdmF, occurs only on the protein-bound substrate. nih.gov Following oxidation, the SdmG hydrolase releases the mature aglycone, 2-amino-1H-pyrrole-5-carboxylate, as the free acid substrate for the subsequent C-glycosylation reaction. nih.gov

Identification and Functional Characterization of Genes (e.g., sdmA, sdmB)

Precursors and Intermediate Metabolites in Showdomycin Biosynthesis

The construction of the showdomycin molecule, including its phosphorylated form, relies on primary metabolites and proceeds through a series of unique, and sometimes unstable, intermediates.

Stable isotope feeding studies and in vitro enzymatic reconstitutions have definitively established L-glutamine and ribose 5-phosphate as the primary biosynthetic precursors for showdomycin. nih.govrsc.org

L-Glutamine : This amino acid is the direct precursor for the maleimide ring. rsc.org Its carbon skeleton (C2 to C5) and nitrogen atom are incorporated to form the heterocyclic base. rsc.org The pathway is initiated by the cyclization of L-glutamine. nih.govnih.gov

Ribose 5-Phosphate : The ribosyl moiety of showdomycin is derived directly from ribose 5-phosphate. nih.govnih.gov Notably, the pathway does not utilize phosphoribosyl pyrophosphate (PRPP), a common precursor in the biosynthesis of many N-nucleosides and some C-nucleosides like formycin. nih.govnih.gov This distinction highlights the unique enzymatic strategy employed in showdomycin assembly.

A key breakthrough in understanding showdomycin biosynthesis was the identification of a highly reactive pyrrole intermediate. nih.govresearchgate.netresearchgate.net The aglycone portion of showdomycin is not assembled as a stable maleimide ring prior to glycosylation. Instead, it is constructed as 2-amino-1H-pyrrole-5-carboxylate . nih.govdntb.gov.uanih.gov

This pyrrole intermediate is the direct substrate for the C-glycosidase SdmA. nih.govresearchgate.netnih.gov However, this compound is oxygen-labile and highly susceptible to non-enzymatic modification. nih.govresearchgate.net In the presence of air, the pyrrole intermediate can undergo spontaneous autoxidation and oxidative decarboxylation to yield an imine of maleimide, which then hydrolyzes to the final maleimide ring. nih.govresearchgate.netnih.gov

Following the enzymatic C-glycosylation catalyzed by SdmA, the resulting C-nucleoside product is also unstable. nih.gov The final maturation steps to form showdomycin—involving oxidation, decarboxylation, and deamination—can proceed non-enzymatically upon exposure to air. nih.govresearchgate.netresearchgate.net This suggests that showdomycin itself might be an artifact of the aerobic isolation process, with the autoxidation converting a relatively inert biosynthetic product into the biologically active electrophilic compound. nih.govresearchgate.netnih.gov

Role of L-Glutamine and Ribose 5-Phosphate

Enzymatic Mechanisms of C-Glycosidic Bond Formation in Showdomycin Biosynthesis

The central and most challenging chemical step in showdomycin biosynthesis is the formation of the C-C glycosidic bond, a reaction catalyzed by the enzyme SdmA. acs.orgnih.gov The mechanism of SdmA is distinct from many glycosyltransferases and is modeled on its homology to pseudouridine monophosphate C-glycosidases like YeiN. nih.govroyalsocietypublishing.org

The proposed catalytic mechanism proceeds as follows:

Schiff Base Formation : The reaction is initiated by the formation of a covalent Schiff base intermediate between the catalytic lysine (B10760008) residue in the SdmA active site (proposed to be Lys170) and the aldehyde group of the ring-opened form of ribose 5-phosphate. nih.gov

Nucleophilic Attack : The electron-rich 2-amino-1H-pyrrole-5-carboxylate then acts as the nucleophile. nih.govresearchgate.net It attacks the electrophilic iminium ion of the enzyme-substrate Schiff base. This attack occurs specifically between the C3 position of the pyrrole ring and the C1' position of the ribose sugar, thereby forming the C-glycosidic bond. nih.govresearchgate.net

Product Release : Following the C-C bond formation, the intermediate is released from the enzyme, yielding the phosphorylated C-nucleoside product, which is then a substrate for the SdmB phosphatase. nih.govnih.gov

SdmA C-Glycosidase Activity and Substrate Specificity

The key step in the formation of the showdomycin backbone is the C-glycosidation reaction catalyzed by the enzyme SdmA. nih.gov SdmA is a C-glycosidase that facilitates the formation of a carbon-carbon bond between the C3 position of a 2-amino-1H-pyrrole-5-carboxylic acid intermediate and the C1' position of ribose 5-phosphate (R5P). nih.gov In vitro reconstitution of the showdomycin biosynthetic pathway has confirmed that 2-amino-1H-pyrrole-5-carboxylic acid is the specific substrate for SdmA. nih.govtugraz.at

The product of this enzymatic reaction is a phosphorylated C-nucleoside, which serves as a direct precursor to showdomycin 5'-phosphate. nih.gov Isotopic labeling studies have confirmed the regioselectivity of SdmA, demonstrating that the glycosidic bond is formed at the C3 position of the pyrrole ring, which is more nucleophilic due to the adjacent amino group. nih.gov Unlike some other C-glycosidases, SdmA utilizes ribose 5-phosphate as the sugar donor and does not show activity with phosphoribosyl pyrophosphate (PRPP). nih.gov

| Enzyme | Substrate 1 | Substrate 2 | Product | Key Characteristics |

|---|---|---|---|---|

| SdmA | 2-amino-1H-pyrrole-5-carboxylic acid | Ribose 5-phosphate (R5P) | Pre-showdomycin 5'-phosphate | Catalyzes C-C bond formation; Specific for R5P, not PRPP. nih.gov |

Analogous C-Glycosidation Mechanisms (e.g., YeiN-like Enzymes)

SdmA belongs to the family of pseudouridine monophosphate glycosidases, sharing significant sequence homology with enzymes like YeiN from Escherichia coli and AlnA involved in alnumycin biosynthesis. nih.govresearchgate.net YeiN catalyzes the reversible cleavage of pseudouridine 5′-phosphate to uracil (B121893) and ribose 5-phosphate. nih.govnih.gov The catalytic mechanism for YeiN-type enzymes, including SdmA, is now understood to proceed through a conserved pathway. nih.govacs.org

This mechanism involves the formation of a Schiff base intermediate between a highly conserved lysine residue in the enzyme's active site and the aldehyde group of the open-ring form of ribose 5-phosphate. nih.govnih.govacs.org This activation of R5P as an electrophile facilitates the nucleophilic attack from the carbon atom of the aglycone substrate, leading to the formation of the C-glycosidic bond. nih.govresearchgate.netresearchgate.net This unified mechanism highlights a common evolutionary strategy for C-C bond formation in the biosynthesis of various C-nucleosides. nih.govacs.org

| Enzyme Family | Key Mechanistic Feature | Conserved Residue | Role of Sugar Phosphate (B84403) |

|---|---|---|---|

| YeiN-like C-glycosidases (including SdmA) | Formation of a Schiff base intermediate. nih.govnih.gov | Lysine nih.govacs.org | Acts as an electrophile after activation. nih.gov |

Post-C-Glycosidation Modifications and Formation of this compound Precursors

Following the SdmA-catalyzed C-glycosidation, the resulting phosphorylated intermediate undergoes further modifications to ultimately form showdomycin. The direct product of the SdmA reaction is a labile C-nucleoside 5'-phosphate, which is a key precursor in the pathway. nih.gov

SdmB Phosphatase Activity in Biosynthetic Pathway

The showdomycin gene cluster encodes for a phosphatase, SdmB, which plays a critical role in the post-glycosidation modification cascade. nih.govresearchgate.net SdmB is a haloacid dehalogenase-like phosphatase that catalyzes the dephosphorylation of the C-nucleoside 5'-phosphate produced by SdmA. nih.govnih.govresearchgate.net The removal of the 5'-phosphate group by SdmB yields a dephosphorylated C-nucleoside intermediate. nih.govnih.gov This enzymatic step is crucial as it prepares the molecule for the subsequent non-enzymatic maturation steps. nih.gov

Non-Enzymatic Autoxidation Steps in Showdomycin Formation

The final steps in the biosynthesis of showdomycin are proposed to be non-enzymatic and occur through autoxidation. nih.govresearchgate.net The dephosphorylated C-nucleoside precursor generated by the sequential action of SdmA and SdmB is unstable in the presence of molecular oxygen. nih.gov This intermediate undergoes a series of spontaneous reactions, including oxidation, decarboxylation, and deamination, when exposed to air. nih.govacs.org This cascade of non-enzymatic reactions leads to the formation of the mature maleimide ring of showdomycin. nih.govacs.org These findings suggest that showdomycin, in its final form, could be an artifact of the aerobic conditions used during its isolation, with the autoxidation process converting a relatively inert biosynthetic product into the electrophilic and biologically active C-nucleoside. nih.gov

Chemical Synthesis and Derivatization of Showdomycin 5 Phosphate and Analogues

Strategies for the Total Chemical Synthesis of Showdomycin

The total synthesis of showdomycin has been approached through various strategies, with a primary focus on controlling the stereochemistry of the ribose moiety and the newly formed C-glycosidic bond.

Achieving the correct chirality of the sugar component is a critical step in the total synthesis of showdomycin. Several enantioselective methods have been developed to construct the chiral ribofuranose core.

One prominent strategy involves the asymmetric desymmetrization of meso-compounds. nih.govacs.org A route developed for L-showdomycin, the enantiomer of the natural product, utilizes a palladium-catalyzed reaction to desymmetrize cis-2,5-diacyloxy-2,5-dihydrofurans. nih.govacs.org This method introduces two different carbon substituents in a sequential, highly controlled manner, establishing the required stereocenters with excellent enantioselectivity. nih.gov

Another effective method is the chemicoenzymatic approach. lookchem.com This strategy often begins with a Diels-Alder reaction, for instance, between furan (B31954) and dimethyl acetylenedicarboxylate. lookchem.com The resulting symmetric adduct is then subjected to enantioselective hydrolysis using an enzyme, such as pig liver esterase, to yield a chiral half-ester with high optical purity. lookchem.com This chiral intermediate serves as a versatile building block for the synthesis of the D-ribose configuration of (+)-showdomycin. lookchem.comacs.org

| Enantioselective Strategy | Starting Materials | Key Reagents/Catalysts | Outcome |

| Asymmetric Desymmetrization | Furan, Acylating Agent | Palladium Catalyst, Chiral Ligand | Enantioselective introduction of substituents on a dihydrofuran ring. nih.govacs.org |

| Chemicoenzymatic Hydrolysis | Furan, Dimethyl Acetylenedicarboxylate | Pig Liver Esterase | Quantitative hydrolysis to a chiral half-ester with high optical yield. lookchem.com |

| Asymmetric Diels-Alder | Furan, Methyl β-nitroacrylate | Chiral Catalyst | Formation of a chiral adduct for conversion to showdomycin. amanote.comcdnsciencepub.com |

The formation of the C-C bond between the anomeric carbon of the ribose sugar and the maleimide (B117702) base is a defining challenge in showdomycin synthesis. The reaction must be controlled to produce the correct β-anomer.

Palladium-catalyzed cross-coupling reactions have proven effective for this purpose. The Tsuji-Trost reaction, for example, can be used for C-glycosylation with high yields. uni-muenchen.de In the synthesis of L-showdomycin, two sequential palladium-catalyzed alkylations are employed to introduce the maleimide precursor and a hydroxymethyl precursor with high chemo-, regio-, diastereoselectivity. nih.govacs.org The stereochemical outcome of such couplings can often be directed by using a bulky substituent on the 3-hydroxyl group of the glycal starting material. utupub.fi

The Wittig reaction provides an alternative route for forming C-glycosidic bonds, particularly when starting with 1-unsubstituted sugars. utupub.fi More recent advancements include nickel-catalyzed tandem reactions that achieve both borylation and glycosylation in a single pot, offering a modular and efficient platform for creating multifunctional C-glycosides with excellent stereocontrol. nih.gov These methods are critical for overcoming the persistent challenge of developing simple and stereoselective glycosylation protocols. nih.gov

Enantioselective Approaches to C-Nucleosides

Semisynthetic Preparation Methodologies for Showdomycin 5'-triphosphate

The biological activity of many nucleoside analogues, including showdomycin, often relies on their conversion to the 5'-triphosphate form within the cell. nih.govacs.org Semisynthetic methods are employed to prepare these phosphorylated derivatives for research purposes.

The Yoshikawa-Ludwig protocol is a widely used chemical method for the 5'-phosphorylation of nucleosides to their triphosphate form. utupub.fiutupub.fi This procedure is advantageous because it is a one-pot reaction that does not require protection of the sugar's hydroxyl groups. nih.gov The process involves the selective 5'-monophosphorylation of the unprotected nucleoside using an electrophilic agent like phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.govresearchgate.net This forms a highly reactive phosphorodichlorate intermediate, which is then reacted in situ with pyrophosphate. nih.gov A subsequent hydrolysis step yields the final nucleoside 5'-triphosphate. nih.govresearchgate.net

An alternative, the Ludwig-Eckstein method, offers a different approach that often results in fewer by-products, simplifying purification. nih.gov This protocol requires a nucleoside precursor with protected 2'- and 3'-hydroxyl groups and uses salicyl phosphorochlorite as the activating agent. nih.govresearchgate.net

| Phosphorylation Protocol | Key Reagent | Substrate Requirement | Key Advantages |

| Yoshikawa-Ludwig | Phosphorus oxychloride (POCl₃) | Unprotected nucleoside | Simplicity, no protecting groups required. nih.gov |

| Ludwig-Eckstein | Salicyl phosphorochlorite | 2',3'-O-protected nucleoside | Reduced by-products, easier purification. nih.gov |

Despite its utility, the phosphorylation of showdomycin is not without significant challenges. A critical issue observed during the chemical 5'-phosphorylation of showdomycin via the Yoshikawa-Ludwig protocol is an unexpected isomerization of the molecule. utupub.fiutupub.fi This side reaction yields isoshowdomycin-5'-triphosphate, an isomerized product, instead of the desired showdomycin 5'-triphosphate. utupub.fiutupub.fi This phenomenon complicates the synthesis and purification, reducing the yield of the target compound.

General challenges inherent to chemical phosphorylation include the formation of undesired by-products such as regioisomers (e.g., 2'- or 3'-phosphorylated compounds) and molecules with varying numbers of phosphate (B84403) groups (mono-, di-, and oligophosphates). nih.gov These side reactions necessitate rigorous purification steps, typically involving high-performance liquid chromatography (HPLC), to isolate the desired 5'-triphosphate. nih.gov

Phosphorylation Protocols (e.g., Yoshikawa-Ludwig Method)

Rational Design and Synthesis of Showdomycin 5'-phosphate Analogues

The rational design of analogues is a key strategy in medicinal chemistry to improve the therapeutic properties of a lead compound. For showdomycin, this involves modifying either the maleimide base or the ribose sugar to enhance metabolic stability or biological activity. utupub.fiwgtn.ac.nz The synthesis of these new nucleosides is followed by phosphorylation to produce the active 5'-phosphate derivatives. nih.gov

A compound library of showdomycin analogues has been prepared by modifying the maleimide base. utupub.fi One such analogue, 4-(ethylthio)showdomycin, was synthesized and subsequently phosphorylated to its 5'-triphosphate form. utupub.fi This derivative displayed modest inhibitory activity against bacterial RNA polymerase. utupub.fi The design of such analogues can also be informed by structural data of target enzymes, allowing for the creation of metabolically stable 5'-phosphate mimics that fit into the active site. nih.gov Studies on other nucleoside inhibitors have shown that the presence of the 5'-phosphate group can dramatically increase inhibitory potency, presumably by improving binding to the target enzyme. nih.govacs.org

| Showdomycin Analogue | Modification | Synthetic Approach | Reported Finding |

| Isoshowdomycin-5'-triphosphate | Isomerized Base | Unintentional byproduct of Yoshikawa-Ludwig phosphorylation. utupub.fiutupub.fi | Isomerization occurs during the phosphorylation of unmodified showdomycin. utupub.fi |

| 4-(ethylthio)showdomycin-5'-triphosphate | Base Modification (Maleimide) | Modification of the maleimide base followed by phosphorylation. utupub.fi | Showed modest inhibition activity against bacterial RNA polymerase. utupub.fi |

| L-Showdomycin | Sugar Modification (Enantiomer) | Enantioselective total synthesis. nih.govacs.org | Validated a versatile synthetic strategy for C-nucleosides. nih.gov |

Modifications to the Maleimide Ring System

The maleimide ring of showdomycin is a key structural feature responsible for its electrophilic nature and interaction with biological nucleophiles. nih.gov The biosynthesis of this ring from L-glutamic acid proceeds with the retention of the 3-pro-S-hydrogen and the loss of the 3-pro-R-hydrogen at the vinylic position. rsc.org

Synthesis of N-Nucleoside Analogues of Showdomycin

In contrast to the C-nucleoside structure of showdomycin, where the ribose sugar is connected to the maleimide ring via a carbon-carbon bond, N-nucleoside analogues feature a nitrogen-carbon bond linkage. The synthesis of such analogues provides valuable insights into the structural requirements for biological activity.

The synthesis of N-β-D-ribofuranosyl derivatives of maleimide was achieved in three steps from ribosylamine. nih.gov These compounds serve as direct N-nucleoside counterparts to the C-nucleoside structure of showdomycin. nih.gov Such syntheses often involve multi-step procedures and highlight the chemical challenges in creating these complex molecules. researchgate.net

| Analogue Type | Key Structural Modification | Starting Material | Reported Yield | Reference |

| N-Nucleoside Analogue | Replacement of ribofuranosyl ring oxygen with an N-carbomethoxy group | Teloidinone | 7% | cdnsciencepub.comcdnsciencepub.com |

| N-Nucleoside Analogue | N-β-D-ribofuranosyl derivative of maleimide | Ribosylamine | Not specified in abstract | nih.gov |

| Maleimide Ring Analogue | 3-Methylmaleimide N-β-D-ribofuranosyl derivative | Ribosylamine | Not specified in abstract | nih.gov |

| Maleimide Ring Analogue | 3-Chloromaleimide N-β-D-ribofuranosyl derivative | Ribosylamine | Not specified in abstract | nih.gov |

| Maleimide Ring Isomer | Iso-maleimycin | Not specified | 15% (over six steps) | researchgate.net |

Development of Probes for Target Identification

To elucidate the mechanism of action of showdomycin, researchers have designed and synthesized chemical probes for target identification. acs.org These probes are typically modified versions of the parent molecule that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) marker, often attached via click chemistry. acs.org

A key strategy involves the synthesis of a showdomycin probe with an alkyne group, allowing for the subsequent attachment of various reporter molecules. nih.govsiat.ac.cn This minimal modification aims to preserve the biological activity of the natural product while enabling its detection and the identification of its binding partners within a complex biological system. nih.gov One such probe was synthesized through the esterification of the free alcohol on the ribose moiety. nih.gov

These activity-based probes have been successfully employed to identify the cellular targets of showdomycin in pathogenic bacteria like Staphylococcus aureus. acs.orgfrontiersin.org Gel-based proteomics approaches using these probes have identified several enzymes as potential targets, including MurA1 and MurA2, which are critical for cell wall biosynthesis. acs.orgsiat.ac.cn The use of these probes has also allowed for the comparison of enzyme profiles between different pathogenic strains, providing insights into regulatory differences and strain-specific vulnerabilities. acs.org

| Probe Type | Modification Strategy | Application | Identified Targets | Reference |

| Clickable Activity-Based Probe | Introduction of an alkyne group for click chemistry | Target identification in pathogenic bacteria | MurA1, MurA2, oxidoreductases, transferases | nih.govacs.orgsiat.ac.cn |

| Alkyne-tagged Showdomycin | Esterification of the ribose hydroxyl group | In situ labeling in pathogenic bacteria | MurA1, AhpC | nih.gov |

Molecular and Cellular Mechanisms of Action of Showdomycin 5 Phosphate

Molecular Basis of Enzyme Inactivation by Showdomycin 5'-phosphate

The inhibitory power of showdomycin and its phosphorylated forms stems from the unique chemical properties of its maleimide (B117702) ring structure. This moiety acts as a reactive electrophile, enabling it to form stable, covalent bonds with specific amino acid residues within the active sites of target enzymes.

The primary mechanism for the irreversible inactivation of enzymes by this compound is the alkylation of sulfhydryl (thiol) groups found on cysteine residues. wikipedia.org This reaction proceeds via a well-characterized chemical pathway known as a Thiol-Michael addition. rsc.orgsemanticscholar.org The maleimide ring of showdomycin is an α,β-unsaturated carbonyl compound, which makes it an excellent Michael acceptor. nih.gov

The process begins when the thiolate anion (R-S⁻) of a cysteine residue, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the double bond in the maleimide ring. semanticscholar.orgnih.gov This forms a stable carbon-sulfur covalent bond, effectively and often irreversibly tethering the inhibitor to the enzyme. wikipedia.org By modifying a critical cysteine residue within an enzyme's active site, this compound can block substrate binding or disrupt the catalytic machinery, leading to a loss of enzyme function. wikipedia.orgmedchemexpress.com This covalent modification explains the irreversible nature of the inhibition observed with enzymes like thymidylate synthetase. acs.org

Covalent Bond Formation with Cysteine Residues at Active Sites

A primary mechanism of action for showdomycin and its phosphorylated form is the irreversible inhibition of enzymes through the formation of covalent bonds with cysteine residues within their active sites. This reactivity is attributed to the maleimide moiety of the showdomycin molecule, which acts as a Michael acceptor. wikipedia.orgnih.gov The electrophilic nature of the maleimide ring makes it susceptible to nucleophilic attack by the thiol group (-SH) of cysteine residues, resulting in a stable covalent linkage. wikipedia.orgnih.gov

This covalent modification effectively inactivates the enzyme, disrupting essential cellular processes. One of the most well-documented targets is thymidylate synthetase , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Studies have shown that this compound rapidly and irreversibly inactivates thymidylate synthetase from Lactobacillus casei. The maleimide portion of the molecule alkylates a reactive sulfhydryl group at the enzyme's active site.

The antibiotic effect of showdomycin against bacteria such as Staphylococcus aureus is also attributed to the inhibition of essential enzymes. nih.gov Investigations have identified MurA1 and MurA2 , enzymes required for the biosynthesis of the bacterial cell wall, as targets for showdomycin. nih.gov The inhibition of these enzymes through covalent modification of their active site cysteines disrupts peptidoglycan synthesis, leading to bacterial cell death.

The formation of a covalent bond with cysteine residues is a key feature that distinguishes showdomycin's mechanism from that of some other nucleoside analogs. This irreversible inhibition makes it a potent tool for studying enzyme mechanisms and a candidate for the development of targeted therapeutic agents.

This compound as a Uridine (B1682114) Mimic and its Implications for Metabolic Interference

Due to its high structural similarity to the natural nucleosides uridine and pseudouridine (B1679824), showdomycin and its phosphorylated derivatives can act as metabolic mimics, leading to significant interference with cellular processes. wikipedia.orgnih.gov This molecular mimicry allows this compound to be recognized by enzymes that normally bind uridine nucleotides, leading to competitive or non-competitive inhibition of various metabolic pathways.

The antitumor activity of showdomycin is partly attributed to its function as a uridine mimic, which can delay the extension of RNA chains during synthesis, a process particularly detrimental to rapidly dividing cancer cells. wikipedia.org By being mistakenly recognized by polymerases, it can disrupt the normal process of nucleic acid synthesis.

Furthermore, showdomycin and its derivatives have been shown to selectively inhibit enzymes involved in nucleotide metabolism, such as uridine-5'-monophosphokinase and uridine phosphorylase . The inhibition of these enzymes can disrupt the delicate balance of the nucleotide pool within the cell, affecting both RNA and DNA synthesis. The uptake of showdomycin into cells can be competitively inhibited by a wide variety of nucleosides, but not by purine (B94841) or pyrimidine (B1678525) bases, nucleotides, ribose, or ribose-5-phosphate, further highlighting its role as a nucleoside analog.

The ability of this compound to act as a uridine mimic is a crucial aspect of its biological activity, enabling it to infiltrate and disrupt fundamental metabolic pathways that are reliant on uridine-containing molecules.

Role of Phosphorylation in Enhancing Biological Potency and Substrate-Like Specificity

The phosphorylation of showdomycin to its 5'-phosphate derivative is a critical step in potentiating its biological activity. This modification significantly enhances its inhibitory potency, primarily by conferring a "substrate-like" specificity. The negatively charged phosphate (B84403) group allows this compound to more effectively mimic natural nucleotide substrates, thereby increasing its affinity for the active sites of target enzymes.

Pivotal research demonstrated that showdomycin undergoes intracellular phosphorylation to form showdomycin triphosphate through sequential monophosphate and diphosphate (B83284) intermediates. This metabolic activation is essential for its mechanism of action. For instance, in the inhibition of thymidylate synthetase, the 5'-phosphate group greatly enhances the inhibitory power of the antibiotic. This enhancement is presumed to be due to the increased resemblance to the natural substrate, deoxyuridylate.

Comparative studies are essential to delineate the increased potency of the phosphorylated form. Enzymatic assays measuring the inhibition of E. coli DNA synthesis, for example, can determine the IC50 value of this compound and compare it to its non-phosphorylated counterpart, quantifying the enhancement of inhibitory activity.

The intracellular conversion of showdomycin to its phosphorylated forms is a key event that transforms a relatively potent compound into a highly effective inhibitor, underscoring the importance of phosphorylation in the design and understanding of nucleoside analog drugs.

Interactions with Nucleic Acid Metabolism and Cellular Processes

Impact of Showdomycin 5'-phosphate on Deoxyribonucleotide Synthesis Pathways

Showdomycin exerts a significant inhibitory effect on the synthesis of deoxyribonucleotides, the essential precursors for DNA synthesis. tandfonline.comresearchgate.net Studies conducted on cell-free systems from E. coli have demonstrated that low concentrations of the antibiotic can disrupt multiple stages of deoxyribonucleotide formation. tandfonline.com

| Inhibited Process | Precursor | Effect of Showdomycin |

| Deoxycytidine Phosphate (B84403) Formation | Cytidine Diphosphate (B83284) (CDP) | Inhibited at low concentrations tandfonline.com |

| Deoxyuridine Phosphate Formation | Uridine (B1682114) Diphosphate (UDP) | Inhibited at low concentrations tandfonline.com |

| Deoxyguanosine Phosphate Formation | Guanosine Diphosphate (GDP) | Inhibited at low concentrations tandfonline.com |

| Deoxyadenosine Phosphate Formation | Adenosine Diphosphate (ADP) | Inhibited at low concentrations tandfonline.com |

The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is a separate, vital pathway for producing the thymine (B56734) base required for DNA. This conversion, catalyzed by the enzyme thymidylate synthetase, is also highly susceptible to inhibition by showdomycin. acs.orgtandfonline.com Research has demonstrated that thymidylate synthetase is rapidly and irreversibly inactivated by showdomycin. acs.org

The inhibitory power of the antibiotic is significantly increased upon its phosphorylation. acs.org this compound displays a much greater inhibitory potency against thymidylate synthetase, which is attributed to the phosphate group conferring substrate-like specificity, thereby enhancing its ability to target the enzyme. acs.org This inhibition of the methylation of dUMP is a key mechanism behind the antibiotic's effects on DNA synthesis. tandfonline.com

Inhibition of Deoxycytidine, Deoxyuridine, Deoxyguanosine, and Deoxyadenosine Phosphate Formation

Effects on RNA Synthesis and Elongation by Polymerases

Showdomycin and its derivatives also interfere with the synthesis of RNA by acting as mimics of natural nucleosides, specifically uridine. nih.govwikipedia.org This allows them to be recognized and processed by RNA polymerases, leading to disruptions in transcription.

In order to exert their effects on transcription, showdomycin derivatives must first be converted to their triphosphate forms. nih.gov Studies have shown that synthetic triphosphates of showdomycin derivatives, such as bromo, methylthio, and ethylthio derivatives, can be incorporated into growing RNA chains. nih.govresearchgate.net These derivatives function as substrates for various RNA polymerases, including bacterial (from E. coli), mitochondrial, and, to a lesser extent, eukaryotic RNA polymerase II. nih.govutupub.fi By mimicking uridine, these analogues are integrated into the nascent RNA strand during the elongation phase of transcription. nih.gov

| RNA Polymerase Type | Incorporation of Showdomycin Derivatives | Effect on RNA Chain Extension |

| Bacterial RNA Polymerase | Yes (as uridine mimics) nih.govutupub.fi | Delayed extension nih.govresearchgate.net |

| Eukaryotic RNA Polymerase II | Yes (less efficiently than bacterial) nih.govresearchgate.net | Delayed extension nih.govresearchgate.net |

| Mitochondrial RNA Polymerase | Yes nih.govresearchgate.net | No significant delay observed nih.govresearchgate.net |

Incorporation of Showdomycin Derivatives into RNA

Cellular Uptake and Intracellular Metabolic Fate of Showdomycin and its Phosphorylated Forms

The journey of showdomycin from the extracellular environment to its intracellular targets involves active transport and subsequent metabolic activation. Studies using radiolabelled showdomycin in Escherichia coli have shed light on this process. tandfonline.com

The uptake of showdomycin into bacterial cells is a rapid, temperature-dependent process, indicating an active transport mechanism rather than simple diffusion. tandfonline.com This uptake is sensitive to the metabolic inhibitor azide (B81097) and is competitively inhibited by a wide array of natural nucleosides, such as adenosine, but not by purine (B94841) or pyrimidine (B1678525) bases, nucleotides, or ribose-5-phosphate. tandfonline.com This suggests that showdomycin enters the cell using the same transport systems as natural nucleosides. tandfonline.com

Once inside the cell, showdomycin must be phosphorylated to exert some of its key effects. The 5'-phosphate form, this compound, is a significantly more potent inhibitor of enzymes like thymidylate synthetase. acs.org This phosphorylation is a critical step in its metabolic activation. Interestingly, the chemical phosphorylation process can cause the unmodified showdomycin to isomerize, yielding isoshowdomycin-5'-triphosphate. utupub.fi When extracellular showdomycin is removed, its intracellular concentration rapidly decreases, suggesting an active efflux mechanism or metabolic degradation that removes the compound from the cell. tandfonline.com

Active Transport Mechanisms in Bacterial and Mammalian Cells

The entry of the C-nucleoside antibiotic showdomycin into cells is a critical prerequisite for its biological activity. Evidence strongly indicates that this process is not passive but is mediated by active transport systems, which are responsible for the uptake of natural nucleosides.

In bacterial systems, particularly in Escherichia coli K-12, the uptake of showdomycin is a rapid process that exhibits the hallmarks of active transport. tandfonline.comoup.com Studies using radiolabeled showdomycin have demonstrated that its transport is highly dependent on temperature and is sensitive to metabolic inhibitors such as azide and the sulfhydryl reagent N-ethylmaleimide. tandfonline.comoup.com This sensitivity suggests a reliance on cellular energy and the involvement of protein transporters with critical sulfhydryl groups. The transport mechanism appears to be shared with natural nucleosides, as showdomycin-resistant mutants of E. coli K-12 exhibit a diminished capacity to take up not only showdomycin but also various nucleosides. nih.gov This points towards a common transport pathway that showdomycin exploits to enter the bacterial cell.

While the specific transport mechanisms in mammalian cells are less definitively characterized in the available literature, the intracellular phosphorylation of showdomycin in mouse lymphoma cells (L5178y) to its active triphosphate form necessitates its prior entry across the cell membrane. nih.gov The growth inhibition of mammalian cells by showdomycin can be reversed by the addition of various nucleosides, which suggests a competitive interaction at the level of cellular uptake, similar to what is observed in bacteria. iupac.org This implies that, like in bacteria, showdomycin likely utilizes existing nucleoside transport systems to gain entry into mammalian cells.

Intracellular Phosphorylation to Showdomycin Mono-, Di-, and Triphosphates

Upon entering the cell, showdomycin must be metabolically activated through a series of phosphorylation steps to exert its full range of biological effects. This process mirrors the activation pathway of many conventional nucleoside analogs used in chemotherapy. nih.gov The initial phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. nih.gov

In mammalian systems, such as mouse lymphoma cells (L5178y), showdomycin is sequentially phosphorylated to its corresponding 5'-monophosphate, 5'-diphosphate, and ultimately 5'-triphosphate forms. nih.gov This metabolic conversion cascade is crucial, as the phosphorylated derivatives are the actual active molecules that interfere with various cellular processes. For instance, showdomycin-5'-phosphate is a potent inhibitor of thymidylate synthetase, an enzyme critical for DNA synthesis. acs.org The phosphorylation to the monophosphate form significantly enhances the inhibitory potency of the antibiotic, likely by conferring a structural similarity to the enzyme's natural substrate, deoxyuridylate. acs.org

Interestingly, while intracellular phosphorylation is observed, some studies have noted that showdomycin was not phosphorylated in vitro by nucleoside kinases, suggesting the bioactivity might not solely depend on the phosphorylated forms in all contexts. utupub.fi However, the evidence for intracellular phosphorylation is robust, with showdomycin triphosphate being the ultimate product in the metabolic pathway within the cell. nih.gov The chemical synthesis of showdomycin triphosphates has also been explored, though challenges such as the isomerization of unmodified showdomycin during the process have been reported. utupub.fi

Table 1: Intracellular Phosphorylation of Showdomycin in Mouse Lymphoma Cells (L5178y)

| Precursor | Phosphorylated Metabolite | Observation | Source(s) |

| Showdomycin | Showdomycin 5'-monophosphate | Intermediate in the phosphorylation cascade. | nih.gov |

| Showdomycin 5'-monophosphate | Showdomycin 5'-diphosphate | Intermediate in the phosphorylation cascade. | nih.gov |

| Showdomycin 5'-diphosphate | Showdomycin 5'-triphosphate | Final product of intracellular phosphorylation. | nih.gov |

Structural Biology and Conformational Analysis of Showdomycin 5 Phosphate

Distinctive Structural Features of Showdomycin as a C-Nucleoside

Showdomycin is a nucleoside antibiotic produced by Streptomyces showdoensis. wikipedia.orgpjps.pk A defining characteristic of its structure is that it is a C-nucleoside, a class of compounds that includes others like pseudouridine (B1679824), formycin, and pyrazofurin. nih.govscripps.eduresearchgate.net This classification stems from the nature of the bond connecting the sugar and the base components of the molecule.

Unlike the more common N-nucleosides found in DNA and RNA, where a nitrogen atom of the heterocyclic base is bonded to the anomeric carbon of the sugar, showdomycin possesses a carbon-carbon (C-C) glycosidic bond. wikipedia.orgscripps.eduwikiwand.com This linkage directly connects the C1' atom of the β-D-ribofuranose sugar to a carbon atom of its heterocyclic base, the maleimide (B117702) ring. wikipedia.orgnih.gov This C-C bond is more stable against enzymatic and chemical hydrolysis compared to the N-glycosidic bond in typical nucleosides. utupub.fi

The biosynthesis of this crucial C-C bond is a complex enzymatic process. nih.gov In the showdomycin pathway, an enzyme known as SdmA, which is homologous to pseudouridine monophosphate glycosidases, catalyzes the formation of the C-glycosidic linkage. nih.govnih.govresearchgate.netresearchgate.net This reaction involves coupling the base precursor with ribose 5-phosphate. nih.gov

The heterocyclic base of showdomycin is a maleimide ring, a five-membered unsaturated imide. nih.govgeorganics.sk This moiety is a unique feature compared to other nucleosides and is largely responsible for showdomycin's biological reactivity. wikipedia.orgwikiwand.comnih.gov The maleimide ring is an effective Michael acceptor, making it susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in enzymes. researchgate.netnih.govgeorganics.sk This ability to alkylate and irreversibly inhibit key enzymes contributes significantly to its antimicrobial and antitumor properties. wikipedia.orgnih.gov

Furthermore, the planarity of the maleimide ring system is a critical feature. researchgate.netnih.gov This planarity allows it to act as a mimic of uridine (B1682114), enabling it to participate in processes like Watson-Crick base pairing and interact with enzymes that process nucleotides, such as RNA polymerases. researchgate.netnih.gov

C-C Ribosyl Linkage Between Ribofuranose and Heterocyclic Base

Conformational Preferences of Showdomycin 5'-monophosphate

The three-dimensional structure of a nucleoside or nucleotide is not static. Rotation around the C-C glycosidic bond and the puckering of the ribose sugar ring define its conformational landscape. These preferences are critical for its biological function, dictating how it interacts with target enzymes.

The orientation of the maleimide base relative to the ribofuranose sugar is described by the glycosyl torsion angle, leading to two primary conformations: syn and anti. ttu.ee In the anti conformation, the bulkier part of the base is positioned away from the sugar ring, whereas in the syn conformation, it is oriented above the sugar. ttu.ee

Semiempirical potential energy calculations have been employed to explore the preferred conformations of showdomycin and its 5'-monophosphate. nih.gov These studies revealed that for showdomycin 5'-monophosphate, the anti conformation is strongly favored. nih.gov This preference is similar to that observed for common purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov

For showdomycin 5'-monophosphate, the interactions involving the phosphate (B84403) group are a key factor in stabilizing the anti glycosyl conformation. nih.gov This conformational locking is crucial for its biological activity, as the specific three-dimensional shape is required for recognition and interaction with target enzymes, such as thymidylate synthetase. nih.govacs.org

Table 1: Conformational Comparison of Showdomycin and Showdomycin 5'-phosphate

| Feature | Showdomycin | This compound | Primary Influencing Factor |

|---|---|---|---|

| Favored Glycosyl Conformation | Exhibits rotational freedom around the glycosyl bond. nih.gov | Strongly favors the anti conformation. nih.gov | Interactions involving the 5'-phosphate group stabilize the anti form. nih.gov |

| Sugar Pucker | Can adopt various puckers, including C(3')-endo and C(2')-endo. nih.gov | Puckering is influenced by the constrained C4'-C5' bond rotation. ttu.ee | The bulky, charged 5'-phosphate group restricts exocyclic bond rotation. ttu.ee |

| Overall Flexibility | More conformationally flexible. nih.gov | More conformationally restricted. nih.gov | The presence of the 5'-phosphate moiety reduces overall flexibility. ttu.eenih.gov |

Glycosyl Conformations (Anti vs. Syn)

Molecular Modeling and Computational Studies on this compound Interactions

Computational chemistry and molecular modeling have become essential tools for understanding the structure-activity relationships of complex molecules like this compound. These methods provide insights into conformational energies, electronic properties, and potential interactions with biological targets.

Semiempirical potential energy calculations have been fundamental in determining the preferred conformations of showdomycin 5'-monophosphate, highlighting the energetic favorability of the anti conformation. nih.gov Other computational approaches, such as those using the ArgusLab software with the Austin Model 1 (AM1) parameterization, have been used for geometry optimization to calculate the molecule's minimum potential energy and thereby predict its most stable conformation. pjps.pk

Molecular modeling studies are also crucial for predicting how showdomycin and its phosphorylated derivatives interact with enzymes. nih.gov For instance, computational docking simulations can predict the binding sites and orientations of showdomycin triphosphate, a derivative of the 5'-monophosphate, within the active site of enzymes like RNA polymerase. nih.gov These predictions help explain how showdomycin derivatives can act as mimics of natural nucleotides to inhibit enzyme function. wikiwand.comnih.gov The knowledge gained from these computational snapshots is invaluable for designing and synthesizing novel analogs with potentially enhanced or more selective biological activity. nih.govmdpi.com

Table 2: Summary of Computational Methods and Findings

| Computational Method | Application | Key Findings for Showdomycin/Analogs |

|---|---|---|

| Semiempirical Potential Energy Calculations | Exploring preferred glycosyl conformations. nih.gov | Showdomycin 5'-monophosphate strongly favors the anti conformation. nih.gov |

| Geometry Optimization (e.g., ArgusLab with AM1) | Determining the lowest energy (most stable) 3D structure. pjps.pk | Calculation of minimum potential energy to define the most stable conformation of showdomycin. pjps.pk |

| Molecular Docking | Predicting binding modes and interactions with enzyme active sites. | Provides insights into how showdomycin triphosphate interacts with RNA polymerase, guiding derivative synthesis. nih.gov |

| Quantum Chemical Studies | Investigating electronic properties and surface chemical activity. mdpi.com | Can be used to understand surface reactivity and interaction preferences of complex molecules. mdpi.com |

Advanced Research Methodologies and Investigative Applications

Utilization of Showdomycin and its Phosphorylated Forms as Biochemical Probes

The unique chemical structure of showdomycin, particularly its electrophilic maleimide (B117702) ring, makes it and its phosphorylated forms powerful tools for biochemical investigation. nih.gov Their ability to interact with specific biological molecules allows researchers to probe complex cellular processes.

Showdomycin and its phosphorylated derivatives serve as valuable probes for investigating enzyme mechanisms due to their structural similarity to natural nucleosides like uridine (B1682114) and pseudouridine (B1679824). nih.gov The bioactivity of showdomycin is largely attributed to its maleimide moiety, which can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov This reactivity allows for the targeted inhibition of specific enzymes.

A notable example is the inhibition of thymidylate synthetase from Lactobacillus casei, which is rapidly and irreversibly inactivated by both showdomycin and showdomycin 5'-phosphate. acs.org This selective inhibition helps researchers to study the active site and catalytic mechanism of this crucial enzyme in nucleotide metabolism. Furthermore, intracellular phosphorylation is critical for activation; studies have shown that showdomycin is converted into its monophosphate, diphosphate (B83284), and triphosphate forms within cells, and these phosphorylated forms are often the primary inhibitors of target enzymes.

| Enzyme Target | Organism/System | Inhibitor | Research Application |

| Thymidylate Synthetase | Lactobacillus casei | Showdomycin, this compound | Study of irreversible enzyme inactivation and mechanism. acs.org |

| MurA1 and MurA2 | Staphylococcus aureus | Showdomycin-based probe | Identification of essential enzymes in bacterial cell wall biosynthesis. nih.gov |

| DNA and RNA Polymerases | Escherichia coli | Showdomycin | Investigation of antibacterial and anti-tumor activity mechanisms. nih.gov |

| Nucleoside Uptake System | General | Showdomycin | Probing transport mechanisms; inhibition is reversible by thiol compounds. nih.gov |

The maleimide component of showdomycin is highly reactive towards thiol (sulfhydryl) groups found in cysteine residues of proteins. nih.govnih.gov This chemoselective interaction forms the basis of its use as a tool for modifying and identifying thiol-containing proteins. mdpi.com Unlike some traditional alkylating agents, the reaction of maleimides with thiols can be highly specific under controlled conditions, making them excellent reagents for protein chemistry. nih.govthno.org

To harness this property for research, a showdomycin-based chemical probe was synthesized that could be appended with a fluorophore or a biotin (B1667282) marker. nih.gov This probe allowed for the detection and identification of diverse enzymes in pathogenic bacteria that are crucial for their viability or virulence. nih.gov Application of this tool to Staphylococcus aureus led to the identification of MurA1 and MurA2, essential enzymes for cell wall biosynthesis, as specific targets. nih.gov This approach not only identifies protein targets but also allows for the comparison of enzyme profiles between different bacterial strains, offering insights into regulatory differences and antibiotic resistance mechanisms. nih.gov

Tools for Studying Enzyme Mechanisms and Protein Interactions

High-Throughput Screening and Bioactivity Profiling of this compound Analogues

The development of analogues of C-nucleosides like showdomycin is a key strategy in medicinal chemistry to discover compounds with improved therapeutic properties. nih.gov While specific high-throughput screening (HTS) data for this compound analogues is not extensively detailed in public literature, the principles of analogue synthesis and bioactivity profiling are well-established. Research has focused on synthesizing analogues to explore structure-activity relationships.

The process involves modifying the core structure—either the maleimide base or the ribose sugar—and then screening these new compounds for biological activity. For many nucleoside analogues, conversion to the 5'-phosphate form is a critical rate-limiting step for bioactivity, as the triphosphate is often the active molecule that inhibits polymerases. wgtn.ac.nz Therefore, bioactivity profiling of new analogues implicitly involves an assessment of their capacity to be phosphorylated by cellular kinases. Synthetic C-nucleoside analogues like Galidesivir and Remdesivir have demonstrated significant antiviral efficacy, underscoring the potential of this compound class. nih.gov

Genetic and Genomic Approaches to Showdomycin Biosynthesis Research

The advent of advanced genomic techniques has revolutionized the study of natural product biosynthesis, including that of the C-nucleoside antibiotic showdomycin.

The molecular basis for the biosynthesis of C-nucleosides remained obscure for many years. researchgate.net A breakthrough was achieved through genome mining, which involves using bioinformatics tools to scan sequenced genomes for biosynthetic gene clusters (BGCs)—groups of genes responsible for producing a specific metabolite. utupub.fijmicrobiol.or.kr

By sequencing the genome of the producing organism, Streptomyces showdoensis ATCC 15227, researchers successfully identified the showdomycin gene cluster (sdm). nih.govacs.org The key to its discovery was the identification of the gene sdmA, which encodes a C-glycosidase enzyme homologous to those in other C-nucleoside pathways, such as the pseudouridine monophosphate glycosidase family. researchgate.netnih.gov The sdm cluster spans a 12.2-kb region and contains 16 genes. nih.gov The identification and inactivation of the sdmA gene confirmed the locus's role in showdomycin production. acs.org This discovery provides the fundamental genetic blueprint for showdomycin formation and is the critical first step toward pathway engineering to generate novel C-nucleosides with potentially new or improved bioactivities. researchgate.netacs.org

| Gene | Proposed Function in Showdomycin Biosynthesis |

| sdmA | C-glycosidase; catalyzes the formation of the C-C glycosidic bond. researchgate.netnih.gov |

| sdmB | Phosphatase. nih.govasm.org |

| sdmC | Nonribosomal peptide synthetase (NRPS) activating enzyme. nih.gov |

| sdmD | Peptidyl carrier protein (PCP). nih.govnih.gov |

| sdmE | Cyclase; initiates biosynthesis by cyclizing L-glutamine. nih.govnih.gov |

| sdmF/G | Involved in the assembly of the maleimide-containing structure. |

Following the identification of the sdm gene cluster, researchers have successfully reconstituted the complete showdomycin biosynthetic pathway in vitro. nih.gov This process involves expressing and purifying the individual biosynthetic enzymes and then combining them in a test tube with the necessary precursors to produce the final compound. Such in vitro studies provide definitive evidence for gene function and reveal the precise sequence of biochemical reactions. nih.govrsc.org

The reconstitution of the showdomycin pathway revealed key mechanistic details. nih.gov The biosynthesis begins with L-glutamine and ribose 5-phosphate as the primary precursors, notably without a dependence on PRPP, which distinguishes it from the biosynthesis of other C-nucleosides like formycin A. nih.gov The pathway is initiated by the enzyme SdmE, which cyclizes L-glutamine. nih.gov This intermediate is then processed by non-ribosomal peptide synthetase (NRPS) machinery, including the peptidyl carrier protein SdmD. nih.gov A crucial step is the C-glycosidation of a reactive pyrrole (B145914) intermediate, a reaction catalyzed by the C-glycosidase SdmA. nih.gov Interestingly, the final maturation of the pyrrole base into the biologically active maleimide moiety of showdomycin occurs via non-enzymatic autoxidation upon exposure to air. nih.gov This finding suggests that showdomycin itself could be an artifact of the aerobic isolation process, where autoxidation converts an inert biosynthetic product into the active electrophilic compound. nih.gov

Future Directions in Showdomycin 5 Phosphate Research

Elucidating Undiscovered Molecular Targets and Cellular Pathways

While initial research has identified several key targets of showdomycin, its full spectrum of molecular interactions within the cell, particularly in its phosphorylated state, remains largely uncharted. The conversion of showdomycin to its 5'-mono-, di-, and triphosphate forms is a critical activation step, suggesting that its ultimate targets are enzymes that process nucleotides.

Future research will likely focus on identifying new enzymatic targets. Given that showdomycin 5'-phosphate acts as a mimic of natural nucleoside phosphates like uridine (B1682114) monophosphate (UMP), a primary area of investigation involves other enzymes in nucleotide and nucleic acid metabolism. acs.orgwikipedia.org Known targets include enzymes with critical sulfhydryl groups in their active sites, which are susceptible to covalent modification by the maleimide (B117702) moiety. wikipedia.org Enzymes such as UMP-kinase and ribonucleotide reductase are established points of inhibition. acs.orgtandfonline.com

Systematic approaches using advanced proteomics and chemical biology will be essential. The development of showdomycin-based probes has already proven effective in identifying targets like the MurA enzymes, which are crucial for bacterial cell wall biosynthesis. nih.gov Expanding these studies could uncover novel targets in pathways beyond nucleotide metabolism, such as glycolipid synthesis, where showdomycin has been shown to inhibit the formation of glucosyl-phosphoryl-dolichol. nih.gov A deeper understanding of how this compound and its subsequent triphosphate form interfere with RNA polymerases and other components of the transcription and translation machinery is also a critical goal. wikipedia.orgutupub.fi

Table 1: Known and Potential Enzyme Targets for Showdomycin and its Phosphorylated Derivatives

| Enzyme/Process | Pathway | Organism/System | Implication of Inhibition | Reference(s) |

| Ribonucleotide Reductase | Deoxyribonucleotide Synthesis | E. coli | Inhibition of DNA synthesis. | tandfonline.com |

| dTMP Synthetase | Deoxyribonucleotide Synthesis | E. coli | Inhibition of DNA synthesis. | tandfonline.com |

| Uridine-5'-monophosphokinase (UMP Kinase) | Nucleotide Metabolism | General | Disruption of pyrimidine (B1678525) nucleotide pools. | acs.org |

| Uridine Phosphorylase | Nucleoside Salvage | General | Interference with nucleoside metabolism. | acs.org |

| Orotidylic Acid Pyrophosphorylase | Pyrimidine Biosynthesis | General (potential) | Blockade of de novo UMP synthesis. | |

| Orotidylic Decarboxylase | Pyrimidine Biosynthesis | Rat Liver (by analogue) | Inhibition of pyrimidine synthesis. iupac.org | iupac.org |

| MurA1 and MurA2 | Peptidoglycan Biosynthesis | Staphylococcus aureus | Inhibition of bacterial cell wall formation. | nih.gov |

| Glucosyltransferase | Glycolipid Synthesis | Porcine Aorta | Disruption of glycolipid formation. | nih.gov |

| RNA Polymerases | RNA Synthesis | General | Chain termination/transcription arrest. | wikipedia.orgutupub.fi |

Exploring Novel Semisynthetic and Synthetic Strategies for Enhanced Analogues

The generation of this compound analogues with improved efficacy, selectivity, and stability is a key objective for future research. Current strategies rely on a semisynthetic approach, where showdomycin is first produced via fermentation of Streptomyces showdoensis and subsequently modified. utupub.fi However, direct chemical phosphorylation of the parent nucleoside presents challenges. For instance, the commonly used Yoshikawa-Ludwig protocol for 5'-phosphorylation was found to cause an unexpected isomerization of showdomycin into the less active isoshowdomycin-5'-triphosphate. utupub.fi

Overcoming such synthetic hurdles is a priority. This may involve:

Protecting Group Strategies: Developing novel protecting group schemes for the maleimide ring to prevent isomerization during phosphorylation.

Enzymatic Synthesis: Utilizing enzymes for the phosphorylation step. Enzymes like pseudouridylate synthase can couple a nucleobase directly to ribose-5-phosphate, offering high regio- and stereoselectivity. mdpi.com This approach could bypass the issues seen with chemical methods.

Analogue Libraries: Expanding the creation of analogue libraries by modifying the maleimide ring prior to phosphorylation. A study that prepared analogues with 4-Br, 4-MeS, and 4-EtS substituents found that 4-(ethylthio)showdomycin-5'-triphosphate exhibited modest inhibitory activity against bacterial RNA polymerase, demonstrating the potential of this strategy. utupub.fi

Total Synthesis: Advancing total synthesis routes, such as the palladium-catalyzed enantioselective strategy, allows for the creation of non-natural isomers like L-showdomycin. nih.gov Such strategies provide access to a much wider range of structural diversity that can be explored for enhanced biological activity. nih.gov

Prodrug Approaches: Investigating prodrug strategies, such as the ProTide technology, to deliver showdomycin monophosphate directly into cells. wgtn.ac.nz This would bypass the need for the initial, and potentially inefficient, phosphorylation step by cellular kinases and could enhance the compound's activity. wgtn.ac.nz

Advanced Structural Studies of this compound-Enzyme Complexes

A fundamental understanding of how this compound interacts with its protein targets at an atomic level is crucial for rational drug design. Currently, there is a lack of high-resolution crystal structures of this specific nucleotide analogue bound to its target enzymes. Future research efforts should prioritize obtaining these structures.

Computational studies have already provided initial insights, suggesting that showdomycin 5'-monophosphate strongly favors an anti glycosyl conformation, which is typical for standard purine (B94841) and pyrimidine nucleotides. nih.gov This conformation is essential for its ability to mimic natural substrates and fit into enzyme active sites. nih.gov

Advanced structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will be invaluable. Structural studies of related C-nucleoside synthases and glycosidases have revealed key aspects of substrate recognition and catalysis. For example, the structure of a C-nucleoside synthase (ForT) complexed with its substrates showed how the 5'-phosphate and pyrophosphate groups anchor the ligand within the active site. nih.gov Similarly, structures of pseudouridine (B1679824) monophosphate glycosidase have provided snapshots along the reaction coordinate, elucidating the mechanism of C-C bond cleavage. researchgate.net

By obtaining structures of this compound in complex with targets like UMP kinase or MurA, researchers could:

Visualize the precise covalent bond formed between the maleimide ring and active site cysteine residues.

Understand the network of hydrogen bonds and hydrophobic interactions that confer binding specificity.

Explain the conformational changes in the enzyme upon binding.

Provide a structural basis for designing more potent and selective inhibitors.

Investigating Mechanisms of Resistance and Reversal of this compound Activity

The emergence of resistance is a major challenge for any antimicrobial agent. Understanding the mechanisms by which cells become resistant to showdomycin is critical for its potential development and for designing strategies to overcome this resistance.

Several mechanisms have been identified or proposed:

Reduced Uptake: The primary mechanism of acquired resistance in bacteria like E. coli is a reduction in the transport of the antibiotic into the cell. nih.gov Showdomycin uptake relies on nucleoside transport systems, and mutations in these transporters can prevent the drug from reaching its intracellular targets. tandfonline.comnih.gov The competitive inhibition of showdomycin uptake by other nucleosides further supports this mechanism. tandfonline.com

Target Modification or Bypass: Bacteria may evolve resistance by modifying the drug's target or by activating a bypass pathway. In a multiresistant strain of S. aureus, the activation of the MurA2 enzyme was observed, which may serve as a bypass to overcome the inhibition of the primary target, MurA1, by a showdomycin-like molecule. nih.gov

Chemical Reversal: The inhibitory effects of showdomycin can be reversed by sulfhydryl-containing compounds, such as mercaptoethanol. tandfonline.com These agents can likely react with the maleimide moiety, preventing it from binding to its enzyme targets, or potentially even reverse the covalent modification of the enzyme.

Self-Resistance in Producing Organisms: The producing organism, Streptomyces showdoensis, must possess a self-resistance mechanism to avoid suicide. utupub.fi While not yet fully characterized for showdomycin, in organisms producing other C-nucleosides, this can involve specific enzymes that detoxify the compound or efflux pumps that export it from the cell. utupub.fi

Future investigations should aim to genetically and biochemically characterize these resistance mechanisms in greater detail, which could lead to the development of adjuvants that block resistance pathways.

Potential for this compound Analogues in Developing Biochemical Tools for Fundamental Biological Research

The unique chemical properties of showdomycin make it and its phosphorylated analogues powerful tools for chemical biology and basic research. The electrophilic maleimide group serves as a reactive handle that can be used to probe protein function and activity.

A key future direction is the expanded use of showdomycin-based probes. Researchers have already synthesized a showdomycin analogue with a clickable alkyne group, allowing for the attachment of reporter tags like fluorophores or biotin (B1667282). nih.gov This tool was successfully used for activity-based protein profiling (ABPP) to:

Identify novel enzyme targets in pathogenic bacteria. nih.gov

Compare enzyme activity profiles between different bacterial strains, revealing differences in metabolic regulation. nih.gov

Detect the activation of specific enzymes associated with antibiotic resistance. nih.gov

The potential applications for such biochemical tools are vast. Analogues of this compound could be developed to:

Map Active Kinases: Design probes that specifically target and label kinases and other enzymes involved in nucleotide metabolism.

Visualize Cellular Processes: Create fluorescent versions of this compound to track its uptake, subcellular localization, and incorporation into nucleic acids in real-time within living cells, similar to other fluorescent nucleotide analogues. nih.gov

Isolate and Identify Binding Partners: Use biotinylated analogues to pull down and identify the complete repertoire of proteins that interact with this compound in a cellular lysate.

By developing a diverse toolkit of this compound analogues, researchers can gain unprecedented insights into fundamental biological pathways and the complex mechanisms of enzyme function and regulation. wikipedia.orgnih.gov

Q & A

Q. What are the common synthetic routes for producing Showdomycin 5'-phosphate, and what key steps ensure successful synthesis?

The synthesis of this compound involves protecting sugar hydroxyl groups to avoid undesired reactions. For example, benzyl ether protection of the 5'-hydroxy group prevents Michael addition with the maleimide double bond under basic conditions . Key steps include:

- Hydrolysis of imidazoline intermediates (e.g., compound 3 ) using Dowex 50 (H⁺) resin to yield protected sugars (e.g., compound 4 , 95% yield).

- Oxidation of diols (e.g., compound 4 ) with H₂O₂/K₂CO₃ to form α-keto esters (e.g., compound 6 ) .

- Final deprotection using BCl₃ at -78°C to remove benzyl groups, achieving 69% yield of pure Showdomycin .

Q. How is the structural configuration of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (e.g., coupling constants for β-configuration analysis) and X-ray crystallography to resolve stereochemical ambiguities. For example, C-glycoside β-configuration is validated through distinct chemical shifts in ¹H-NMR spectra .

Q. What biological activities make this compound a target for biochemical research?

Showdomycin exhibits antibacterial and antitumor activity , attributed to its maleimide moiety, which reacts with thiol groups in enzymes like nucleoside phosphorylases. This reactivity disrupts nucleic acid metabolism in pathogens and cancer cells .

Advanced Research Questions

Q. How do stereochemical challenges during synthesis impact the yield and purity of this compound?

Stereoisomerism in intermediates (e.g., compounds 5 and 6 ) necessitates chromatographic separation. For instance, silica gel chromatography resolves α- and β-anomers, yielding 45% and 39% of low- and high-purity isomers, respectively. Uncontrolled stereochemical outcomes can lead to byproducts requiring additional purification steps .

Q. What enzymatic mechanisms underlie C-C bond formation in Showdomycin biosynthesis?

The ForT enzyme catalyzes C-glycosidic bond formation using 5'-phosphoribosyl-1'-pyrophosphate (PRPP) and heterocyclic substrates. Structural studies of ForT/PRPP complexes (2.5 Å resolution) identify active-site residues critical for substrate recognition, highlighting conserved motifs for catalysis .

Q. How can contradictory data on Showdomycin derivatives’ optical activity be reconciled?

Methylation at C3 (e.g., 3-methyl-Showdomycin) reverses optical rotation due to conformational changes in the ribose ring. NMR and dipole moment measurements confirm a cis-glycosidic conformation , contrasting with unmodified Showdomycin. Such discrepancies emphasize the need for multi-technique validation .

Q. What methodological strategies improve reproducibility in this compound synthesis?

- Protocol standardization : Detailed documentation of reaction conditions (e.g., anhydrous solvents for hygroscopic intermediates) .

- Open data practices : Sharing raw NMR spectra, chromatograms, and crystallographic data to enable replication .

- Error analysis : Reporting confidence intervals for yields and purity (e.g., 95% CI for column chromatography outcomes) .

Q. Why do structural analogs like citraconimide exhibit lower bioactivity despite similarity to Showdomycin?

Citraconimide (18a) lacks the ribose-5'-phosphate group , critical for cellular uptake and target binding. Comparative studies show that even minor modifications (e.g., esterification) reduce thiol reactivity and antimicrobial efficacy by >50% .

Methodological Best Practices

Q. How should researchers design experiments to compare Showdomycin’s bioactivity across analogs?

Q. What statistical approaches are recommended for analyzing phosphate quantification data in Showdomycin studies?

- Calculate 95% confidence intervals for absorbance-based phosphate measurements.

- Use linear regression to correlate phosphate concentration with bioactivity, excluding error propagation in preliminary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.